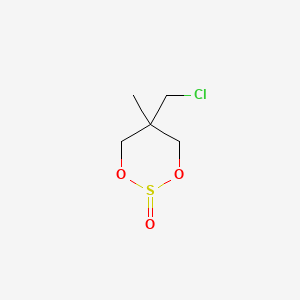
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dioxathian ring, which is a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of a chloromethyl group and a methyl group on the ring adds to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This method leverages the reactivity of HMF, a biomass-derived platform molecule, to introduce the chloromethyl group. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve continuous flow processing, which offers advantages such as improved reaction efficiency, scalability, and better control over reaction conditions . This approach is particularly useful for producing large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure for further applications.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to convert it into other functional groups.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases, and catalysts such as zinc chloride. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s utility in different applications.
Applications De Recherche Scientifique
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly those with complex ring structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one involves its reactivity with various molecular targets. The chloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and its utility in chemical synthesis .
Comparaison Avec Des Composés Similaires
5-(Chloromethyl)-5-methyl-1,3,2lambda~4~-dioxathian-2-one can be compared with other similar compounds, such as:
5-(Chloromethyl)furfural (CMF): Both compounds feature a chloromethyl group, but CMF has a furan ring instead of a dioxathian ring.
5-(Bromomethyl)furfural (BMF): Similar to CMF, BMF has a bromomethyl group instead of a chloromethyl group, which affects its reactivity and applications.
5-(Hydroxymethyl)furfural (HMF): HMF is a precursor to this compound and lacks the chloromethyl group, making it less reactive but still valuable as a platform molecule.
The uniqueness of this compound lies in its dioxathian ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
82925-86-8 |
|---|---|
Formule moléculaire |
C5H9ClO3S |
Poids moléculaire |
184.64 g/mol |
Nom IUPAC |
5-(chloromethyl)-5-methyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C5H9ClO3S/c1-5(2-6)3-8-10(7)9-4-5/h2-4H2,1H3 |
Clé InChI |
QXZIBMDZWZBAOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(COS(=O)OC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



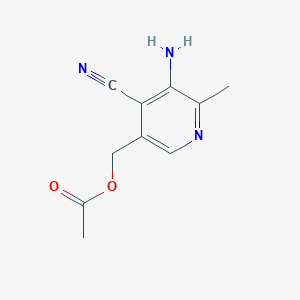
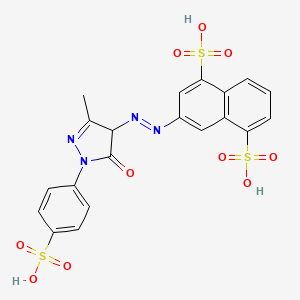
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
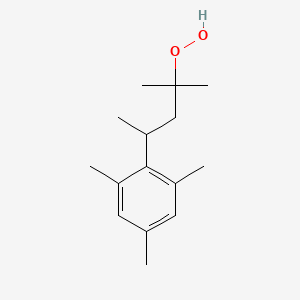
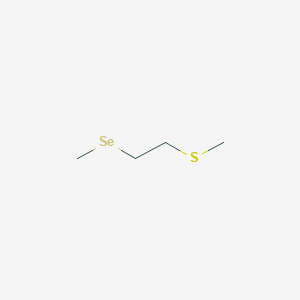
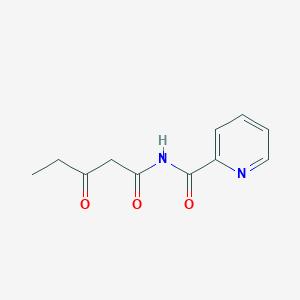
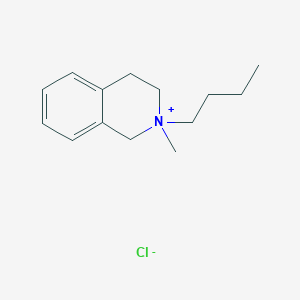
silane](/img/structure/B14416372.png)
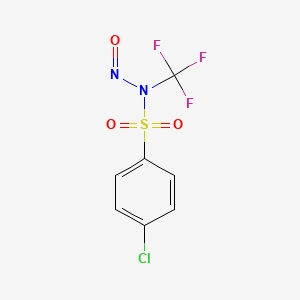
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)

![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
